Lipophilicity: 3,5-Difluoro-OCF₃ vs. Non-Fluorinated Biphenyl Acid
The computed XLogP3 of 3,5-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-carboxylic acid is 4.5 [1], whereas the closest commercially available comparator lacking the 3,5‑difluoro substitution, 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-carboxylic acid (CAS 728919-11-7, C₁₄H₉F₃O₃, MW 282.21), has a ChemSpider‑predicted ACD/LogP of 3.89 ± 0.28 . The presence of two ortho‑fluorine atoms on the benzoic acid ring thus increases computed lipophilicity by approximately 0.6 log units, a change that can substantially alter membrane permeability and tissue distribution.
| Evidence Dimension | Lipophilicity (XLogP3 vs. ACD/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 (PubChem computed) |
| Comparator Or Baseline | 4′-(Trifluoromethoxy)-[1,1′-biphenyl]-4-carboxylic acid: ACD/LogP = 3.89 ± 0.28 (ChemSpider prediction) |
| Quantified Difference | Δ ≈ +0.6 log units |
| Conditions | Computed partition coefficients; different algorithms (XLogP3 vs. ACD/LogP) introduce inherent variance of ca. 0.3–0.5 units. |
Why This Matters
For procurement, this directly informs lead optimization: a 0.6-unit increase in logP can shift passive membrane permeability by approximately 3‑fold, making the difluorinated derivative the preferred choice when higher lipophilicity is required.
- [1] PubChem Compound Summary for CID 134623829: 3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid. View Source
